molecular formula C19H15F3N4O B11687183 3-(4-Methylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Methylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11687183
M. Wt: 372.3 g/mol
InChI Key: DTBWPCPUGGBSHP-FOKLQQMPSA-N
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Description

3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity and applications.

    Other pyrazole derivatives: Various pyrazole derivatives with different substituents can exhibit diverse chemical and biological properties.

Uniqueness

The uniqueness of 3-(4-Methylphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of a pyrazole ring, a trifluoromethyl group, and a methylphenyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C19H15F3N4O

Molecular Weight

372.3 g/mol

IUPAC Name

3-(4-methylphenyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15F3N4O/c1-12-6-8-13(9-7-12)16-10-17(25-24-16)18(27)26-23-11-14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,24,25)(H,26,27)/b23-11+

InChI Key

DTBWPCPUGGBSHP-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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